N-(pyridin-3-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide
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Overview
Description
N-(pyridin-3-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide: is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a pyridine ring, a tolyl group, and an isoxazole ring, which are connected through an acetamide linkage
Scientific Research Applications
Chemistry: N-(pyridin-3-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure allows it to interact with biological targets in a specific manner.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-3-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often carried out under mild conditions using a base such as sodium hydroxide or potassium carbonate.
Introduction of the Tolyl Group: The tolyl group can be introduced through a Friedel-Crafts alkylation reaction, where toluene is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where a pyridine derivative is reacted with a suitable leaving group.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where an amine group is reacted with an acyl chloride or an anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(pyridin-3-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst, to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or isoxazole rings can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Functionalized derivatives with various substituents.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
N-(pyridin-3-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.
N-(pyridin-3-ylmethyl)-2-(5-(m-tolyl)isoxazol-3-yl)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
N-(pyridin-3-ylmethyl)-2-(5-(o-tolyl)isoxazol-3-yl)acetamide: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
Uniqueness: N-(pyridin-3-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is unique due to the specific positioning of the tolyl group at the para position, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-4-6-15(7-5-13)17-9-16(21-23-17)10-18(22)20-12-14-3-2-8-19-11-14/h2-9,11H,10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSURVSEBOJIHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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